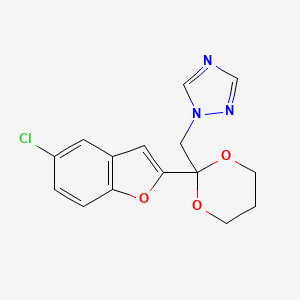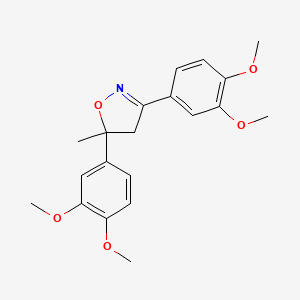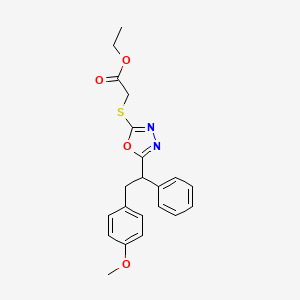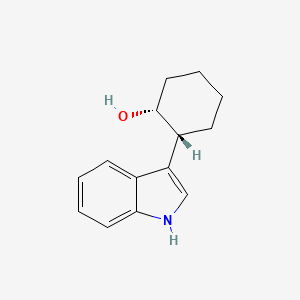
(1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2-(1H-indol-3-yl)cyclohexanol is a compound that features an indole moiety attached to a cyclohexanol ring Indole derivatives are significant in various fields due to their biological activities and presence in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-(1H-indol-3-yl)cyclohexanol typically involves the functionalization of indole derivatives. One common method is the base-promoted fused β-carboline formation from 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes, and ammonium salts . This cascade reaction uses ammonium salts as a nitrogen source and plays a crucial role in selectivity control.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale organic synthesis techniques. These methods may include catalytic processes, such as the use of palladium catalysts in Sonogashira reactions, to achieve the desired functionalization of the indole ring .
Análisis De Reacciones Químicas
Types of Reactions
Cis-2-(1H-indol-3-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in pharmaceutical and synthetic applications .
Aplicaciones Científicas De Investigación
Cis-2-(1H-indol-3-yl)cyclohexanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Cis-2-(1H-indol-3-yl)cyclohexanol involves its interaction with various molecular targets. The indole moiety is known to bind with high affinity to biological targets, influencing pathways related to cell signaling and metabolism. This binding can result in various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness
Cis-2-(1H-indol-3-yl)cyclohexanol is unique due to its specific structure, which combines the indole moiety with a cyclohexanol ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
68221-97-6 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
(1R,2R)-2-(1H-indol-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H17NO/c16-14-8-4-2-6-11(14)12-9-15-13-7-3-1-5-10(12)13/h1,3,5,7,9,11,14-16H,2,4,6,8H2/t11-,14-/m1/s1 |
Clave InChI |
SKDNUUCJZZOOGZ-BXUZGUMPSA-N |
SMILES isomérico |
C1CC[C@H]([C@H](C1)C2=CNC3=CC=CC=C32)O |
SMILES canónico |
C1CCC(C(C1)C2=CNC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




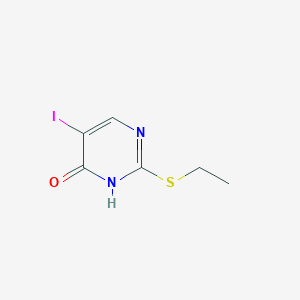
![5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917853.png)

![Formamide, N-[(3-methyl-3-oxetanyl)methyl]-](/img/structure/B12917868.png)
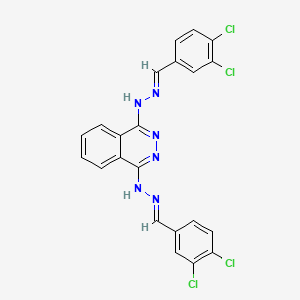
![(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12917878.png)
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
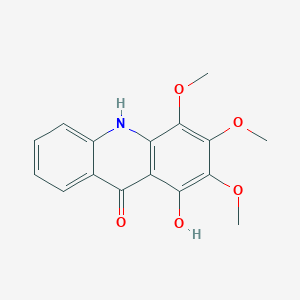
![N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12917906.png)
